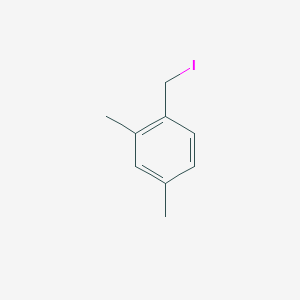
(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
Overview
Description
Alternariol monomethyl ether: is a secondary metabolite produced by fungi of the genus Alternaria. It belongs to the class of polyketide compounds and is structurally related to alternariol. Alternariol monomethyl ether is known for its yellow crystalline appearance and solubility in organic solvents. It has been identified in various foodstuffs, including tomatoes, nuts, and grains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alternariol monomethyl ether can be synthesized through the methylation of alternariol. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of alternariol monomethyl ether involves the cultivation of Alternaria fungi under controlled conditions. The fungi are grown in nutrient-rich media, and the secondary metabolites are extracted using organic solvents. The crude extract is then purified using chromatographic techniques to isolate alternariol monomethyl ether .
Chemical Reactions Analysis
Types of Reactions: Alternariol monomethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Alternariol monomethyl ether is used as a model compound in studying the biosynthesis of polyketides. It serves as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food products .
Biology: In biological research, alternariol monomethyl ether is studied for its cytotoxic and genotoxic effects. It is used to investigate the mechanisms of fungal pathogenicity and the impact of mycotoxins on human health .
Medicine: Alternariol monomethyl ether has shown potential as an antimicrobial agent. It exhibits activity against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria. Research is ongoing to explore its use in developing new antibiotics .
Industry: In the agricultural industry, alternariol monomethyl ether is studied for its role in plant diseases caused by Alternaria fungi. It is also explored for its potential use in developing natural pesticides .
Mechanism of Action
Alternariol monomethyl ether exerts its effects by interfering with key physiological and biochemical processes in cells. It inhibits the unwinding activity of topoisomerases, which are enzymes involved in DNA replication and cell division. This disruption leads to cell cycle arrest and apoptosis in pathogenic bacteria . Additionally, alternariol monomethyl ether can induce oxidative stress and damage cellular components, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Alternariol: Structurally similar to alternariol monomethyl ether but lacks the methyl group.
Tenuazonic Acid: Another secondary metabolite produced by Alternaria fungi with different biological activities.
Altenuene: A related compound with distinct chemical properties and biological effects.
Uniqueness: Alternariol monomethyl ether is unique due to its specific methylation, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerases and exhibit antimicrobial activity sets it apart from other similar compounds .
Properties
IUPAC Name |
(8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDRUMZDHWHKG-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)

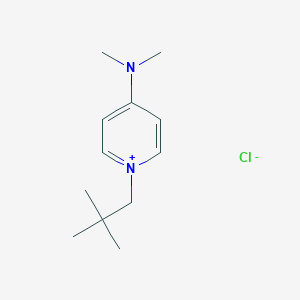

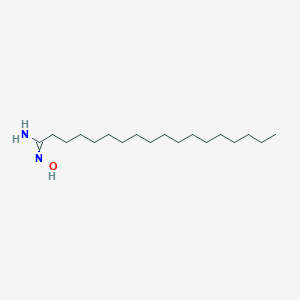
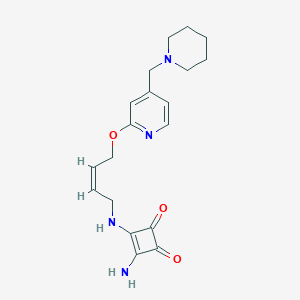
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
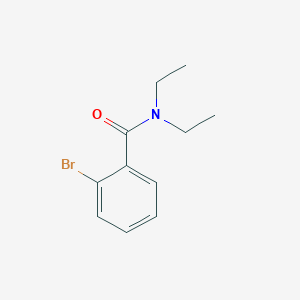
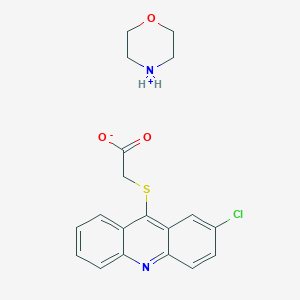
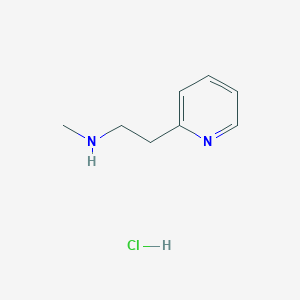
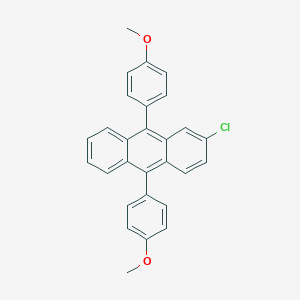
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
